molecular formula C19H19ClN2O3 B2561494 N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide CAS No. 2034571-60-1

N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide

Cat. No. B2561494
M. Wt: 358.82
InChI Key: JYEVIAHIQQKIMA-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide” appears to be a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, but I couldn’t find specific data for “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and flash point. Unfortunately, I couldn’t find specific data for “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.


Scientific Research Applications

Anticonvulsant Activity

Research on benzothiazole derivatives, including compounds with morpholinoacetamide pharmacophores, has shown promising anticonvulsant properties. Studies demonstrate that specific morpholino derivatives exhibit potential as lead compounds for the development of new anticonvulsant drugs. These findings are supported by in vivo screenings and in silico drug-likeness assessments, highlighting the compounds' ability to match established anticonvulsants' pharmacophore profiles (Amir et al., 2012).

Antimicrobial Activity

Compounds featuring the morpholinoacetamide group have been synthesized and tested for their antimicrobial efficacy. A study on novel benzoxazole derivatives revealed broad-spectrum activity against various Gram-positive, Gram-negative bacteria, and yeasts such as Candida species, showcasing the potential of these compounds in treating infectious diseases (Temiz‐Arpacı et al., 2005).

Anticancer Activity

Sulfonamide derivatives, including those with morpholinophenyl moieties, have shown significant anticancer activity against breast and colon cancer cell lines in vitro. This research opens avenues for developing new cancer therapies based on the cytotoxic properties of these compounds (Ghorab et al., 2015).

Antitumor Properties

The synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and their evaluation for antitumor properties have contributed to the search for new anticancer agents. Initial screenings suggest that these compounds may offer a promising foundation for anticancer drug development (Horishny et al., 2020).

Photoinitiators for Coatings

Copolymeric systems incorporating morpholinophenyl and benzyl moieties have been investigated for their application as photoinitiators in ultraviolet-curable pigmented coatings. This research indicates potential industrial applications in developing more efficient and eco-friendly coating systems (Angiolini et al., 1997).

Molecular Docking and Ligand Interaction Studies

Studies on bioactive benzothiazolinone acetamide analogs, including quantum mechanical and ligand-protein interaction analyses, have explored their potential in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells. These findings highlight the diverse applications of such compounds beyond traditional pharmacology (Mary et al., 2020).

Safety And Hazards

Information on the safety and hazards of a compound is typically provided in its Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find an MSDS for “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.


Future Directions

Without more information on “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”, it’s difficult to speculate on future directions for research or application.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a complete analysis, more detailed information or experimental data would be needed.


properties

IUPAC Name

N-(2-benzoyl-5-chlorophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-15-6-7-16(19(24)14-4-2-1-3-5-14)17(12-15)21-18(23)13-22-8-10-25-11-9-22/h1-7,12H,8-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVIAHIQQKIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide

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